8-C-Galactosylluteolin
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Overview
Description
8-C-Galactosylluteolin is an organic compound with the molecular formula C21H20O11 and a molecular weight of 448.38 g/mol . It is a flavonoid derivative, specifically a glycosylated form of luteolin, which is known for its various biological activities. This compound is primarily used in life sciences research due to its potential therapeutic properties .
Preparation Methods
The synthesis of 8-C-Galactosylluteolin involves the glycosylation of luteolin. The synthetic route typically includes the use of galactosyl donors and appropriate catalysts under controlled conditions. Industrial production methods may involve enzymatic glycosylation, which offers higher specificity and yield . detailed synthetic routes and reaction conditions are often proprietary and not widely disclosed in public literature.
Chemical Reactions Analysis
8-C-Galactosylluteolin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the glycosyl moiety or the flavonoid core. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-C-Galactosylluteolin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation reactions and the stability of glycosylated flavonoids.
Biology: The compound is investigated for its antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Research focuses on its potential therapeutic effects, including its role in modulating signaling pathways involved in inflammation and cancer.
Mechanism of Action
The mechanism of action of 8-C-Galactosylluteolin involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune responses. The compound also interacts with enzymes and receptors, leading to its antioxidant and anti-inflammatory effects .
Comparison with Similar Compounds
8-C-Galactosylluteolin is unique due to its specific glycosylation pattern. Similar compounds include:
6-C-Galactosylluteolin: Another glycosylated form of luteolin with different biological activities.
Quercitrin: A glycosylated form of quercetin with similar antioxidant properties.
Apigenin 4’-O-glucoside: A glycosylated flavonoid with anti-inflammatory effects. The uniqueness of this compound lies in its specific glycosylation, which can influence its solubility, stability, and biological activity.
Properties
Molecular Formula |
C21H20O11 |
---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C21H20O11/c22-6-14-17(28)18(29)19(30)21(32-14)16-11(26)4-10(25)15-12(27)5-13(31-20(15)16)7-1-2-8(23)9(24)3-7/h1-5,14,17-19,21-26,28-30H,6H2/t14-,17+,18+,19-,21+/m1/s1 |
InChI Key |
PLAPMLGJVGLZOV-UBLYIXNCSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O)O |
Origin of Product |
United States |
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